2-Deoxy-scyllo-inosamine

Overview

Description

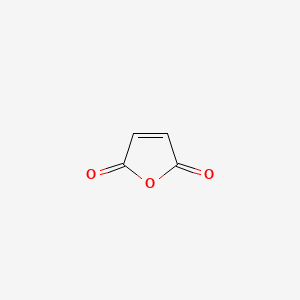

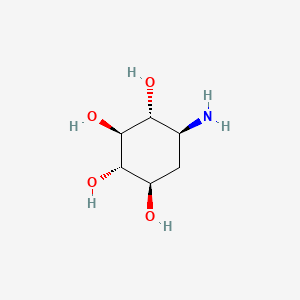

2-Deoxy-scyllo-inosamine is an amino cyclitol that is scyllo-inosamine in which the 2-hydroxy group is substituted by hydrogen . It is functionally related to a scyllo-inositol . It is a conjugate base of a 2-deoxy-scyllo-inosamine (1+) .

Synthesis Analysis

2-Deoxy-scyllo-inosose and 2-deoxy-scyllo-inosamine are two of the key intermediates on the biosynthetic pathway to 2-deoxystreptamine-containing aminoglycoside antibiotics . Convenient syntheses of these compounds via stereoselective deoxygenation of myo-inositol using LTBH are reported . The gene btrR from Bacillus circulans has been cloned and expressed and shown to produce a protein which catalyses the transamination of 2-deoxy-scyllo-inosose to give 2-deoxy-scyllo-inosamine .Molecular Structure Analysis

The molecular formula of 2-Deoxy-scyllo-inosamine is C6H13NO4 . Its molecular weight is 163.17 g/mol . The IUPAC name is (1R,2S,3S,4R,5S)-5-aminocyclohexane-1,2,3,4-tetrol .Chemical Reactions Analysis

2-Deoxy-scyllo-inosose synthase (DOIS) derived from butirosin-producing Bacillus circulans, the key starter enzyme of 2-deoxystreptamine biosynthesis, was closely analyzed by use of the purified recombinant DOIS .Physical And Chemical Properties Analysis

The molecular weight of 2-Deoxy-scyllo-inosamine is 163.17 g/mol . The XLogP3-AA is -3 .Scientific Research Applications

Biosynthesis of Aminoglycoside Antibiotics

2-Deoxy-scyllo-inosose (2DOI) is a biosynthetic intermediate of 2-deoxystreptamine-containing aminoglycoside antibiotics, including butirosin, kanamycin, and neomycin . These antibiotics are an important class of drugs used to treat bacterial infections .

Enzymatic Synthesis

2DOI can be synthesized from d-glucose and polyphosphate in a one-pot enzymatic process . This process involves the use of polyphosphate glucokinases (PPGKs) to produce d-glucose 6-phosphate (G6P) from d-glucose and polyphosphate .

Production of Aromatic Compounds

2DOI is known as a sustainable biomaterial for the production of aromatic compounds . Aromatic compounds have a wide range of applications in the chemical industry, including the production of dyes, detergents, and pharmaceuticals.

Chiral Cyclohexane Synthon

2DOI can be used as a chiral building block for organic synthesis as a cyclohexane scaffold because it contains 4 stereocenters on the cyclohexanone structure and a ketone to initiate a variety of chemical reactions .

Production of Agrochemicals

The catalytic product of 2DOI has been broadly utilized as a starting material or a precursor of agrochemicals . Agrochemicals are substances used to help manage an agricultural ecosystem or to modify ecosystem processes.

Pharmaceutical Applications

2DOI is used in the pharmaceutical industry for the production of clinically important semi-synthetic antibiotics . These antibiotics are used to treat a wide range of bacterial infections.

Mechanism of Action

Target of Action

2-Deoxy-scyllo-inosamine (2DOI) primarily targets the 2-deoxy-scyllo-inosose synthase (DOIS) enzyme . This enzyme belongs to the 3-dehydroquinate synthase (DHQS) family in the shikimate pathway . The DOIS enzyme plays a crucial role in the biosynthesis of 2-deoxystreptamine-containing aminoglycoside antibiotics, including butirosin, kanamycin, and neomycin .

Mode of Action

2DOI interacts with its target, the DOIS enzyme, in the presence of the oxidized form of nicotinamide adenine dinucleotide (NAD+) . This interaction leads to the construction of 2DOI from d-glucose 6-phosphate (G6P) .

Biochemical Pathways

2DOI is a key intermediate in the biosynthesis of 2-deoxystreptamine-containing aminoglycoside antibiotics . It is biosynthesized from d-glucose 6-phosphate (G6P) by the DOIS enzyme . The DHQS family of enzymes, which DOIS belongs to, are classified according to their substrate specificities against phosphorylated sugars such as G6P .

Pharmacokinetics

It’s known that 2doi is a sustainable biomaterial for the production of aromatic compounds and a chiral cyclohexane synthon . More research is needed to fully understand the ADME properties of 2DOI and their impact on bioavailability.

Result of Action

The action of 2DOI results in the production of 2-deoxystreptamine-containing aminoglycoside antibiotics . These antibiotics, such as kanamycin, neomycin, butirosin, and gentamicin, are clinically important . The production of these antibiotics demonstrates the potential of E. coli for the production of pseudotrisaccharides .

Action Environment

The action of 2DOI can be influenced by environmental factors. For instance, the heterologous production of aminoglycoside biosynthetic intermediates in E. coli has been demonstrated coli . Synthesis and expression of codon-optimized genes corresponding to the E. coli codon bias would likely improve expression and production .

Future Directions

Biosynthetic studies of aminoglycoside antibiotics have progressed remarkably during the last decade . Many biosynthetic gene clusters for aminoglycoside antibiotics including streptomycin, kanamycin, butirosin, neomycin and gentamicin have been identified to date . In addition, most butirosin and neomycin biosynthetic enzymes have been functionally characterized using recombinant proteins . These proposed enzymatic functions for uncharacterized enzymes are expected to support investigation of the complex biosynthetic pathways for this important class of antibiotics .

properties

IUPAC Name |

(1R,2S,3S,4R,5S)-5-aminocyclohexane-1,2,3,4-tetrol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO4/c7-2-1-3(8)5(10)6(11)4(2)9/h2-6,8-11H,1,7H2/t2-,3+,4+,5-,6-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXQNRSUOYNMXDL-KGJVWPDLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(C1O)O)O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H]([C@@H]([C@H]([C@@H]1O)O)O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30992803 | |

| Record name | 5-Aminocyclohexane-1,2,3,4-tetrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30992803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Deoxy-scyllo-inosamine | |

CAS RN |

76188-89-1, 72075-06-0, 75419-36-2 | |

| Record name | myo-Inositol, 1-amino-1,2-dideoxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76188-89-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Deoxy-scyllo-inosamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072075060 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Amino-2,3-dideoxyinositol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075419362 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Aminocyclohexane-1,2,3,4-tetrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30992803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.